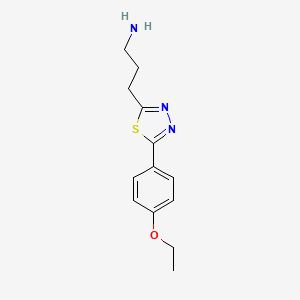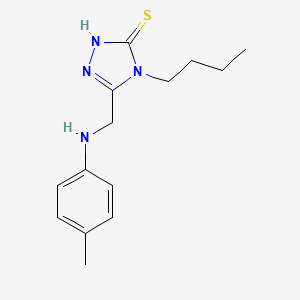![molecular formula C16H9BrO B11766960 6-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11766960.png)
6-Bromonaphtho[1,2-b]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromonaphtho[1,2-b]benzofuran is a chemical compound with the molecular formula C16H9BrO. . This compound is characterized by the presence of a bromine atom attached to the naphtho[1,2-b]benzofuran core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromonaphtho[1,2-b]benzofuran can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the photoinduced rearrangement of 4H-chromen-4-one derivatives, which includes the photocyclization of the hexatriene system, [1,9]-H-sigmatropic rearrangement, and heterocyclic ring opening .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of suitable catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromonaphtho[1,2-b]benzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reaction conditions vary depending on the desired product.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reaction conditions typically involve the use of inert atmospheres and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Bromonaphtho[1,2-b]benzofuran has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-Bromonaphtho[1,2-b]benzofuran is not well-documentedThese compounds can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and biological activities . For example, some benzofuran derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis .
Comparación Con Compuestos Similares
6-Bromonaphtho[1,2-b]benzofuran can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Lacks the bromine atom, which may result in different chemical reactivity and biological activities.
3-Bromonaphtho[2,3-b]benzofuran: Has the bromine atom in a different position, which can lead to variations in its chemical and biological properties.
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds have been studied for their potential as melanin concentrating hormone receptor 1 antagonists and may have different therapeutic applications compared to this compound.
Propiedades
Fórmula molecular |
C16H9BrO |
|---|---|
Peso molecular |
297.14 g/mol |
Nombre IUPAC |
6-bromonaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C16H9BrO/c17-13-9-10-5-1-2-6-11(10)16-15(13)12-7-3-4-8-14(12)18-16/h1-9H |
Clave InChI |
HKOSVJNOASITNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=C2OC4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


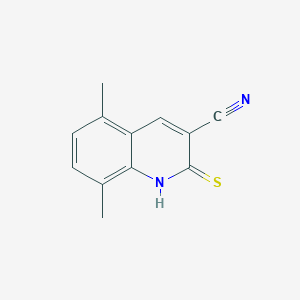
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
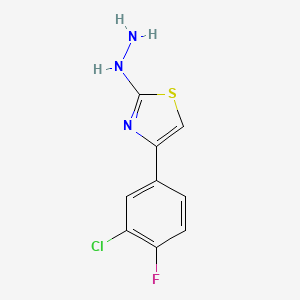
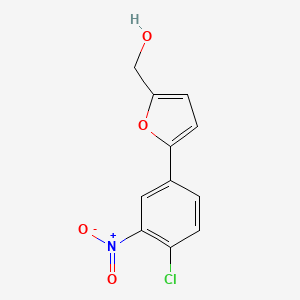
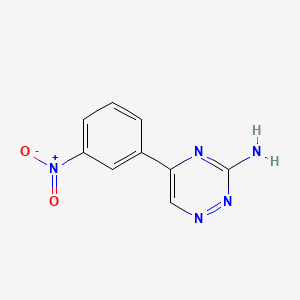
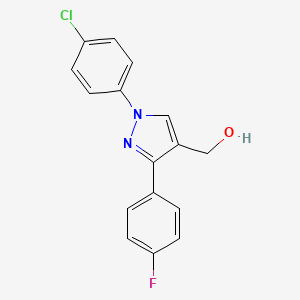

![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
